2-(8-Bromo-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-(8-Bromo-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of 2-(8-Bromo-1,2,3,4-tetrahydroisoquinolin-4-YL)acetaldehyde or 2-(8-Bromo-1,2,3,4-tetrahydroisoquinolin-4-YL)acetone.
Reduction: Formation of 2-(1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol.
Substitution: Formation of 2-(8-Azido-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol or 2-(8-Thio-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol.
Scientific Research Applications
2-(8-Bromo-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-(8-Bromo-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacks the bromine and ethanol groups.
8-Bromo-1,2,3,4-tetrahydroisoquinoline: Similar to the compound but without the ethanol group.
2-(1,2,3,4-Tetrahydroisoquinolin-4-YL)ethanol: Lacks the bromine atom but has the ethanol group.
Uniqueness
2-(8-Bromo-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol is unique due to the presence of both the bromine and ethanol groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
885268-69-9 |
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Molecular Formula |
C11H14BrNO |
Molecular Weight |
256.14 g/mol |
IUPAC Name |
2-(8-bromo-1,2,3,4-tetrahydroisoquinolin-4-yl)ethanol |
InChI |
InChI=1S/C11H14BrNO/c12-11-3-1-2-9-8(4-5-14)6-13-7-10(9)11/h1-3,8,13-14H,4-7H2 |
InChI Key |
UGKRIEQXVISJOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(CN1)C(=CC=C2)Br)CCO |
Origin of Product |
United States |
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